3-chloro-4-{[1-(2-methylpropanesulfonyl)piperidin-4-yl]methoxy}pyridine
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Overview
Description
“3-chloro-4-{[1-(2-methylpropanesulfonyl)piperidin-4-yl]methoxy}pyridine” is a complex organic compound that contains a pyridine ring, a piperidine ring, and a sulfonyl group. Pyridine and piperidine are both heterocyclic aromatic compounds, which are often found in many pharmaceuticals . The sulfonyl group is a common functional group in organic chemistry, often used in the synthesis of sulfonamides and sulfonyl chlorides .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a pyridine ring, a piperidine ring, and a sulfonyl group. The exact structure would depend on the positions of these groups in the molecule .
Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the reagents and conditions used. For instance, the compound could undergo reactions like protodeboronation, a valuable transformation in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on factors like its molecular structure and the presence of functional groups. For instance, the presence of a sulfonyl group could influence its reactivity .
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-chloro-4-[[1-(2-methylpropylsulfonyl)piperidin-4-yl]methoxy]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O3S/c1-12(2)11-22(19,20)18-7-4-13(5-8-18)10-21-15-3-6-17-9-14(15)16/h3,6,9,12-13H,4-5,7-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJDWEMXPPGZLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)N1CCC(CC1)COC2=C(C=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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